SU-5614

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

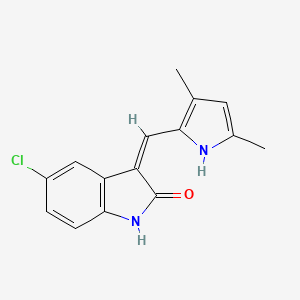

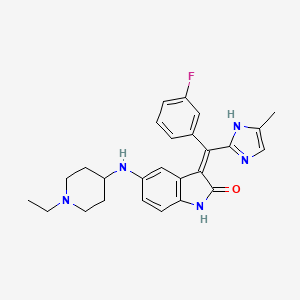

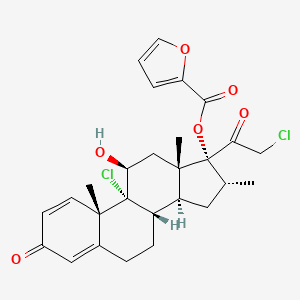

SU5614 is a member of the class of oxindoles that is 5-chlorooxindole in which the two hydrogens at position 3 are replaced by a (3,5-dimethylpyrrol-2-yl)methylidene group. It has a role as a vascular endothelial growth factor receptor antagonist. It is a member of pyrroles, a member of oxindoles and an organochlorine compound.

科学研究应用

多激酶抑制剂

SU-5614 是 SU 5416 的氯化衍生物,已知是一种多激酶抑制剂 . 它抑制表达组成型活性 FLT3 的 Ba/F3 和急性髓系白血病 (AML) 细胞系的生长并诱导其凋亡 .

FLT3 的抑制

蛋白质酪氨酸激酶抑制剂 SU5614 抑制 FLT3,并在表达组成型活性 FLT3 的 AML 衍生细胞系中诱导生长停滞和凋亡 . 这使其成为 AML 的潜在治疗剂。

其他激酶的抑制

除了 FLT3 之外,SU 5614 还体外抑制 C-KIT、VEGFR 和 PDGFRβ . 这种广泛的激酶抑制谱在这些激酶发挥作用的各种疾病中可能具有影响。

癌症研究

SU 5614 已被用于癌症研究,特别是在细胞死亡和凋亡的研究中 . 它在某些细胞系中抑制生长和诱导凋亡的能力使其成为癌症研究中的宝贵工具。

生长因子受体信号

SU 5614 已被用于生长因子受体信号的研究 . 通过抑制某些激酶,它可以影响这些激酶参与的信号通路。

联合治疗中的潜在用途

SU 5614 具有用于急性白血病联合治疗的潜力 . 在急性白血病治疗中,这种联合用药的成功已经在全反式维甲酸 (ATRA) 用于治疗急性早幼粒细胞白血病中得到证实 .

作用机制

Target of Action

SU-5614, also known as (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one, is a multi-kinase inhibitor . Its primary target is the protein tyrosine kinase FLT3 (Fms-like tyrosine kinase 3), which is a type III receptor tyrosine kinase (RTK) and is the most common molecular defect associated with acute myeloid leukemia (AML) . FLT3 plays an important role in the survival and expansion of multipotent progenitors .

Mode of Action

This compound inhibits the growth and induces apoptosis in Ba/F3 and AML cell lines expressing constitutively active FLT3 . It selectively induces growth arrest, apoptosis, and cell cycle arrest in these cell lines . This compound down-regulates the activity of the hyperphosphorylated FLT3 receptor and its downstream targets .

Biochemical Pathways

This compound affects several biochemical pathways. It down-regulates the activity of the hyperphosphorylated FLT3 receptor and its downstream targets, including signal transducer and activator of (STAT) 3, STAT5, and mitogen-activated protein kinase (MAPK), and the STAT5 target genes BCL-XL and p21 . FLT3-dependent activation of the downstream signaling proteins MAPK and STAT5 is also inhibited by this compound .

Pharmacokinetics

It is known that this compound is a chlorinated derivative of su 5416

Result of Action

The result of this compound’s action is the inhibition of growth and induction of apoptosis in Ba/F3 and AML cell lines expressing constitutively active FLT3 . It also results in reduced proliferation and induction of apoptosis of FLT3 ITD-positive leukemic cell lines . The compound reverts the antiapoptotic and pro-proliferative activity of FLT3 ligand (FL) in FL-dependent cells .

Action Environment

It is known that this compound is a potent inhibitor of flt3 , and its effects may be influenced by the presence of other growth factors, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), which can restore MAPK signaling and cellular proliferation .

生化分析

Biochemical Properties

SU-5614 interacts with various enzymes and proteins, including FLT3, C-KIT, VEGFR, and PDGFRβ . It inhibits the kinase activity of these proteins, thereby affecting biochemical reactions within the cell .

Cellular Effects

This compound has been shown to influence cell function by inducing growth arrest, apoptosis, and cell cycle arrest in certain cell lines . It affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the activity of the hyperphosphorylated FLT3 receptor and its downstream targets, including signal transducer and activator of (STAT) 3, STAT5, and mitogen-activated protein kinase (MAPK) . It also affects the expression of the STAT5 target genes BCL-XL and p21 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors

属性

CAS 编号 |

1055412-47-9 |

|---|---|

分子式 |

C15H13ClN2O |

分子量 |

272.73 g/mol |

IUPAC 名称 |

(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7+ |

InChI 键 |

XLBQNZICMYZIQT-KPKJPENVSA-N |

SMILES |

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C |

手性 SMILES |

CC1=CC(=C(N1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)C |

规范 SMILES |

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SU5614; SU 5614; SU5614. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SU5614?

A1: SU5614 primarily targets receptor tyrosine kinases (RTKs), particularly vascular endothelial growth factor receptor 2 (VEGFR2) and FMS-like tyrosine kinase 3 (FLT3). []

Q2: How does SU5614 interact with FLT3?

A2: SU5614 binds to the ATP-binding pocket of FLT3, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules. [, ]

Q3: What are the downstream effects of SU5614-mediated FLT3 inhibition?

A3: Inhibition of FLT3 by SU5614 leads to the downregulation of key signaling pathways involved in cell proliferation and survival, including STAT3, STAT5, and MAPK. [, ] It also affects the expression of STAT5 target genes like BCL-XL and p21. []

Q4: How does SU5614 affect endothelial cells?

A4: SU5614 inhibits VEGF-induced endothelial cell sprouting by targeting VEGFR2. It also disrupts tube formation and influences endothelial cell morphology in vitro, suggesting an impact on angiogenesis. [, , ]

Q5: Does SU5614 have any impact on the tumor microenvironment?

A5: Research suggests SU5614 possesses anti-inflammatory properties in addition to its anti-angiogenic effects. In in vitro models, it reduced the presence of leukocytes, potentially impacting the pro-angiogenic inflammatory environment often found near tumors. []

Q6: What is the molecular formula and weight of SU5614?

A6: The molecular formula of SU5614 is C15H13ClN2O, and its molecular weight is 272.73 g/mol.

Q7: Were there any limitations observed regarding the use of SU5614 in pre-clinical settings?

A8: Despite its efficacy against leukemic cells, research indicates that SU5614 might have considerable toxicity towards normal hematopoietic stem cells. This finding highlights the importance of carefully considering potential side effects, particularly in patients with already compromised hematopoiesis. []

Q8: What is the effect of SU5614 on FLT3-ITD positive AML cells in vitro?

A9: SU5614 effectively inhibits the growth of FLT3-ITD positive AML cell lines in vitro, inducing cell cycle arrest and apoptosis. [, , ]

Q9: Has SU5614 been tested in vivo in models of FLT3-ITD positive AML?

A10: While specific in vivo data from the provided abstracts is limited, research suggests SU5614 prolongs survival in animal models of FLT3-induced myeloproliferative disease. []

Q10: What is the effect of SU5614 on leukemic stem cells in vivo?

A11: In vivo studies using a murine model of toluene diisocyanate-induced asthma demonstrated that SU5614 significantly reduced the expression of VEGF in bronchoalveolar lavage fluid, inhibited the migration of inflammatory cells, and reduced airway inflammation and plasma exudation. []

Q11: Does SU5614 affect normal hematopoietic stem cells?

A12: Yes, SU5614 can impact normal hematopoietic stem cells. Research indicates a potential for considerable toxicity towards these cells, raising concerns about potential side effects, especially in individuals with compromised hematopoiesis. []

Q12: Are there any known mechanisms of resistance to SU5614?

A13: Yes, mutations within the FLT3 kinase domain, particularly within or near the activation loop, can confer resistance to SU5614. [, , ] One such mutation is the D835 mutation. [] Another identified mutation, G697R, confers high-level resistance to SU5614 and other FLT3 inhibitors. []

Q13: Are there any known biomarkers associated with SU5614 response?

A15: While specific biomarkers for SU5614 response were not identified within the provided research abstracts, one study highlighted a correlation between CD97 expression and FLT3-ITD mutation status in AML. [] The study demonstrated that CD97 expression decreased upon SU5614 treatment in FLT3-ITD positive AML cells, suggesting a potential link between CD97 and the response to SU5614 in this AML subtype.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

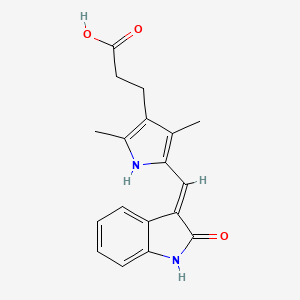

![1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1684530.png)

![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)